molecular formula C7H12O2 B087109 2-Ethoxy-3,4-dihydro-2H-pyran CAS No. 103-75-3

2-Ethoxy-3,4-dihydro-2H-pyran

Cat. No.: B087109
CAS No.: 103-75-3
M. Wt: 128.17 g/mol
InChI Key: VZJFPIXCMVSTID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-3,4-dihydro-2H-pyran can be synthesized through the reaction of ethyl vinyl ether with acrolein . This reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary widely and can include different pyran derivatives, alcohols, and ethers .

Scientific Research Applications

2-Ethoxy-3,4-dihydro-2H-pyran has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-3,4-dihydro-2H-pyran is unique due to its ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group provides desired reactivity or stability .

Properties

IUPAC Name

2-ethoxy-3,4-dihydro-2H-pyran
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InChI

InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h4,6-7H,2-3,5H2,1H3
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InChI Key

VZJFPIXCMVSTID-UHFFFAOYSA-N
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Canonical SMILES

CCOC1CCC=CO1
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Molecular Formula

C7H12O2
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DSSTOX Substance ID

DTXSID40883293
Record name 2H-Pyran, 2-ethoxy-3,4-dihydro-
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Molecular Weight

128.17 g/mol
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Physical Description

Ethoxydihydropyran is a colorless liquid. Floats on water. (USCG, 1999), Colorless liquid; [CAMEO]
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Boiling Point

289 °F at 760 mmHg (USCG, 1999), 143 °C
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Flash Point

98 °F (USCG, 1999), 111 °F OC.
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Solubility

VERY SLIGHTLY SOL IN WATER
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Density

0.875 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.970 @ 20 °C/20 °C
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Color/Form

LIQUID

CAS No.

103-75-3
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Melting Point

-148 °F (USCG, 1999), FP: -100 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the thermal decomposition behavior of 2-ethoxy-3,4-dihydro-2H-pyran?

A1: The thermal decomposition of this compound in the gas phase is a first-order, unimolecular reaction that yields ethyl vinyl ether and acrylaldehyde quantitatively. This decomposition occurs between 288–355 °C and follows the Arrhenius equation with a specific rate constant []. Research suggests that this decomposition, like other dihydropyran decompositions, is a concerted process [].

Q2: How can this compound be synthesized?

A2: There are multiple synthetic routes for this compound:

  • Hetero-Diels-Alder reaction: This reaction involves α,β-unsaturated acyl cyanides and ethyl vinyl ether at room temperature, yielding this compound-6-carbonitriles with high stereospecificity in the endo-mode [].
  • Cycloaddition reaction: Reacting α,β-unsaturated-acyl cyanides with (Z)- or (E)-1-bromo-2-ethoxyethene at moderate temperatures produces 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles []. The stereochemistry of the product is determined by the 'endo' and 'exo' transition states at room temperature. Higher temperatures can lead to more complex mixtures due to (Z)/(E)-isomerization of the starting material [].

Q3: Can the nitrile group in this compound-6-carbonitriles be modified?

A3: Yes, the nitrile group can be transformed into other functionalities. For instance, hydrolysis of the nitrile group in 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitrile leads to the formation of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide []. Further transformations of the nitrile group are possible, expanding the synthetic utility of these compounds [].

Q4: What is a notable application of this compound in organic synthesis?

A4: this compound, along with pentanedial (glutaraldehyde), can be used in the synthesis of pyridine-15N []. This reaction proceeds via an acid-catalyzed condensation with ammonium-15N chloride in the presence of methylene blue []. This method offers a convenient one-step approach for incorporating the stable isotope label into pyridine.

Q5: Are there any structural studies available for derivatives of this compound?

A5: Yes, the structure of 'exo'-21, a tricyclic adduct formed by the dimerization of ethyl 6-cyano-2-ethoxy-2H-pyran-4-carboxylate, has been determined through X-ray crystallography []. This provides valuable insights into the three-dimensional arrangement of atoms within this class of compounds.

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